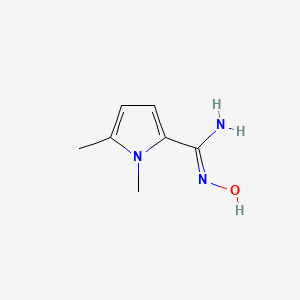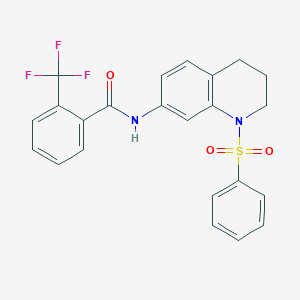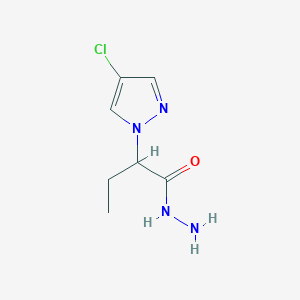
2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-chloro-1H-pyrazol-1-yl)butanehydrazide” is a research chemical . It belongs to the family of pyrazoles, which are simple doubly unsaturated five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H11ClN4O . Its average mass is 202.641 Da and its mono-isotopic mass is 202.062134 Da .Applications De Recherche Scientifique
Synthesis and Structural Studies
- Regioselective Synthesis of Pyrazole Derivatives : A study details the regioselective synthesis of succinyl-spaced pyrazoles, including various bispyrazole derivatives, showcasing the versatility of pyrazole chemistry in creating structurally diverse compounds. Such methodologies offer pathways for synthesizing compounds with potential applications in material science and as pharmaceutical intermediates (Bonacorso et al., 2011).
- Conformational and NBO Analysis : Another research focuses on the synthesis and structural elucidation of a pyrazole derivative, providing insights into its molecular conformation, electronic structure, and potential interaction sites for further chemical modifications or biological interactions (Channar et al., 2019).
Biological Activities and Applications
- Anti-tumor Activities : Research into pyrazole derivatives synthesized from cyanoacetylhydrazine highlighted their potential anti-tumor activities against various human tumor cell lines. This indicates the potential of pyrazole derivatives in medicinal chemistry for developing new anticancer agents (Mohareb et al., 2012).
- Heterocyclic Hybrids Synthesis : A study on the one-pot synthesis of bispyrazole-thiazole-pyran-2-one heterocyclic hybrids showcases the integration of pyrazole units into complex molecular architectures, which could have implications in the development of novel materials or biologically active compounds (Rachedi et al., 2018).
Catalytic and Synthetic Applications
- Ionic Liquid Catalysts in Synthesis : Research on imidazole-based dicationic ionic liquids as catalysts in the synthesis of pyran derivatives demonstrates the role of pyrazole derivatives in facilitating environmentally friendly chemical reactions, contributing to the field of green chemistry (Sharifi et al., 2019).
Material Science and Molecular Docking
- Molecular Docking Studies : A study utilizing molecular docking and quantum chemical calculations on a pyrazole derivative explored its interaction with biological targets, underscoring the utility of pyrazole derivatives in drug design and the development of therapeutic agents (Viji et al., 2020).
Propriétés
IUPAC Name |
2-(4-chloropyrazol-1-yl)butanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-2-6(7(13)11-9)12-4-5(8)3-10-12/h3-4,6H,2,9H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTSHFFEDJCLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)N1C=C(C=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



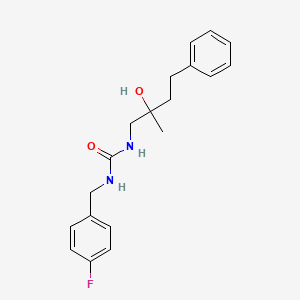
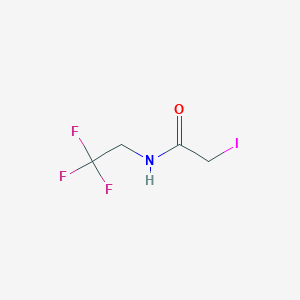

![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
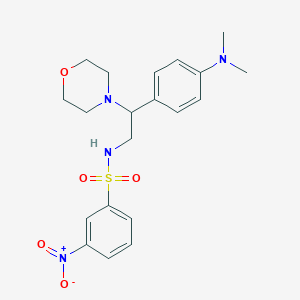

amino}-2-(2,3-dichlorophenyl)acetic acid](/img/structure/B2716439.png)
![4-[(4-fluorophenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2716440.png)
